4-([1,1'-biphenyl]-4-carbonyl)-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of benzodiazepine, which is a class of medications known as tranquilizers . Benzodiazepines themselves are psychoactive drugs with sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties .
Molecular Structure Analysis
Benzodiazepines are characterized by a benzene ring fused to a diazepine ring, which is a seven-membered ring with two nitrogen constituents . The specific compound you mentioned has additional phenyl and methyl groups attached to the diazepine ring, and a biphenyl-carbonyl group attached to the benzene ring.Scientific Research Applications
Mechanism and Stereochemistry
Research on related compounds, such as 2-Chloro-4-phenyl-2a-(4′-methoxyphenyl)-3,5-dihydroazatetracyclic[1,2-d]benzo[1,4]diazepin-1-one, focuses on the mechanism and stereochemistry of their formation. The stereochemical aspects of these compounds are crucial for their pharmacological properties and are often studied using techniques like NMR spectroscopy and X-ray diffraction (Wang et al., 2001).
Catalysis and Inhibition
Palladacycle complexes containing 1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one have been synthesized and evaluated for their cytotoxic and catalytic activities. These complexes are significant for their potential applications in in vitro cytotoxicity and as enzyme inhibitors, particularly in cancer research (Spencer et al., 2009).
Hydrolysis Studies
Studies on the hydrolysis of diazepam, a closely related compound, provide insights into the behavior of benzodiazepines in different environments. This research is crucial in understanding the stability and transformation of these compounds under various conditions (Yang, 1998).
Synthesis and Structural Analysis
The synthesis of related benzodiazepines, such as 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones, and their structural analysis using techniques like X-ray crystallography, NMR, and computational methods, is vital for understanding the chemical and physical properties of these compounds (Alonso et al., 2020).
Pharmacological Applications
The synthesis and biological screening of novel derivatives of benzodiazepines, such as 2,3-dihydro-1H-benzo[b][1,4]diazepine, for their antimicrobial, analgesic, and anti-inflammatory activities highlight the diverse pharmacological applications of these compounds (Bhat et al., 2014).
Properties
IUPAC Name |
7-methyl-5-phenyl-4-(4-phenylbenzoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N2O2/c1-20-12-17-26-25(18-20)28(23-10-6-3-7-11-23)31(19-27(32)30-26)29(33)24-15-13-22(14-16-24)21-8-4-2-5-9-21/h2-18,28H,19H2,1H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTBYMNSNVHQNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)CN(C2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.